![molecular formula C18H20N2O B5654170 1-(4-methylbenzoyl)-4-phenylpiperazine CAS No. 219989-26-1](/img/structure/B5654170.png)
1-(4-methylbenzoyl)-4-phenylpiperazine
Overview
Description
1-(4-methylbenzoyl)-4-phenylpiperazine (MBPP) is a chemical compound that belongs to the piperazine family. It has been widely studied for its potential use in the field of medicinal chemistry due to its interesting pharmacological properties.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Structural Analysis : The compound has been synthesized and characterized in various studies, highlighting its importance in organic chemistry research. For instance, Saeed et al. (2010) synthesized 1-(4-methylbenzoyl)-3-(4-aminosulfonyl phenyl)thiourea, a derivative of the compound, demonstrating its structural complexity and relevance in synthetic chemistry (Saeed, Mumtaz, & Flörke, 2010).
Biological and Medicinal Applications
- Antibacterial Potential : Research by Khalil, Berghot, and Gouda (2010) focused on synthesizing N-substituted imide derivatives, including those related to 1-(4-methylbenzoyl)-4-phenylpiperazine, showing potential antibacterial properties (Khalil, Berghot, & Gouda, 2010).
- COX-2 Inhibition and Anti-inflammatory Properties : Sun et al. (2016) synthesized derivatives of this compound as selective COX-2 inhibitors, demonstrating their potential as anti-inflammatory agents (Sun et al., 2016).
Chemical and Physical Properties
- Supramolecular Architecture : A study by Yu et al. (2015) involving 1-methylpiperazine, a related compound, focused on multi-component hydrogen-bonding salts with aromatic carboxylic acids, revealing complex supramolecular architectures, highlighting the relevance of this compound in studying such structures (Yu et al., 2015).
Materials Science and Nanotechnology
- Nanofiltration Membrane Development : Wang We (2013) conducted research on synthesizing 4-aminobenzoylpiperazine, a related compound, for use in composite nanofiltration membranes, indicating the relevance of this compound in materials science applications (Wang We, 2013).
properties
IUPAC Name |
(4-methylphenyl)-(4-phenylpiperazin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-15-7-9-16(10-8-15)18(21)20-13-11-19(12-14-20)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTWQLUMMRYFPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231388 | |
Record name | (4-Methylphenyl)(4-phenyl-1-piperazinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
219989-26-1 | |
Record name | (4-Methylphenyl)(4-phenyl-1-piperazinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219989-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methylphenyl)(4-phenyl-1-piperazinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.